![molecular formula C21H22N6O5 B14465370 3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid CAS No. 69827-70-9](/img/structure/B14465370.png)
3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid typically involves multiple steps. One common method involves the reaction of 2,4-diamino-6-bromomethylpteridine hydrobromide with the barium salt or zinc salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid involves its interaction with specific molecular targets. One key target is dihydrofolate reductase (DHFR), an enzyme involved in the folate pathway . By inhibiting DHFR, the compound disrupts the synthesis of nucleotides, which are essential for DNA replication and cell division. This mechanism is particularly relevant in cancer treatment, where rapid cell division is a hallmark of tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methotrexate: (S)-2-(4-(((2,4-Diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)pentanedioic acid.
Pemetrexed: (S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioic acid.
Uniqueness
3-(4-(((2,4-Diaminoquinazolin-6-yl)methyl)amino)benzamido)pentanedioic acid is unique due to its specific quinazoline structure, which differentiates it from other antifolate compounds. This unique structure may confer distinct biological activities and therapeutic potential.
Eigenschaften
CAS-Nummer |
69827-70-9 |
|---|---|
Molekularformel |
C21H22N6O5 |
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
3-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H22N6O5/c22-19-15-7-11(1-6-16(15)26-21(23)27-19)10-24-13-4-2-12(3-5-13)20(32)25-14(8-17(28)29)9-18(30)31/h1-7,14,24H,8-10H2,(H,25,32)(H,28,29)(H,30,31)(H4,22,23,26,27) |
InChI-Schlüssel |
GRAKKCMHZHURMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)NC(CC(=O)O)CC(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


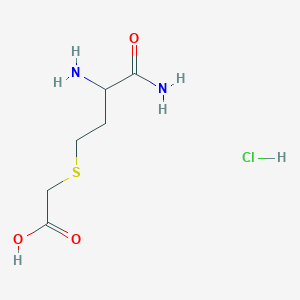
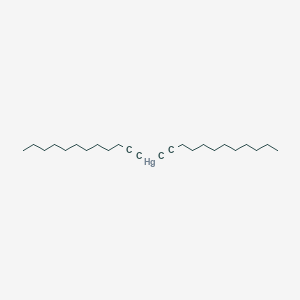
![Benzyl 2-[[2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetyl]amino]acetate](/img/structure/B14465310.png)
![2-[1-(2,4-Dinitrophenyl)ethyl]pyridine](/img/structure/B14465318.png)
![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)


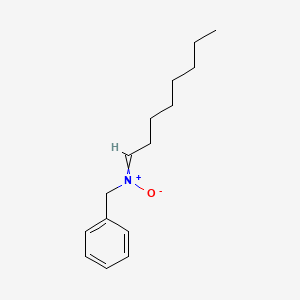
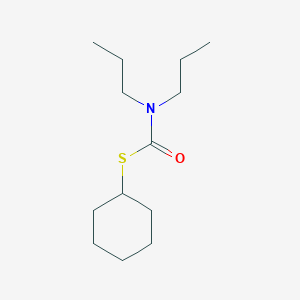
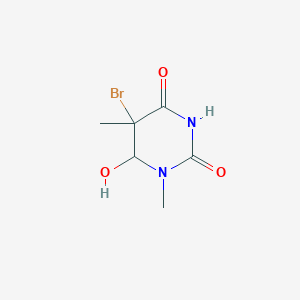

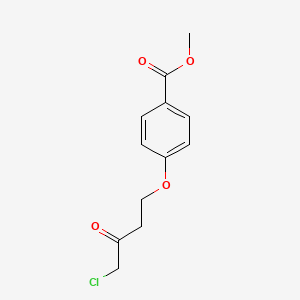
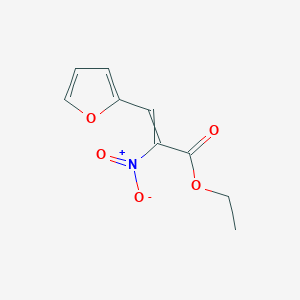
![Thieno[3,2-b][1,6]naphthyridine](/img/structure/B14465384.png)
